Amorphin

Description

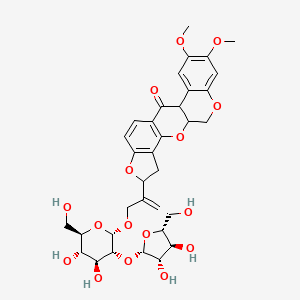

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,6R,13S)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23+,24+,25-,27-,28+,29-,30+,31+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOKNQYLSMKJC-ABEMJNOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962264 | |

| Record name | Amorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4207-90-3 | |

| Record name | Amorphin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4207-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Sources of Amorphin

Identification of Amorphin-Producing Genera

The primary genus identified as a producer of this compound is Amorpha, a group of plants belonging to the Fabaceae (bean) family. While Amorpha fruticosa is the most extensively studied source, this compound, along with its related compound 8'-O-β-D-glucopyranosyl-amorphigenin, has been detected or isolated from at least ten species within this genus. uni.luthieme-connect.com

The Amorpha species known to produce this compound include:

| Genus/Species | Common Name (if applicable) |

| Amorpha fruticosa | False Indigo-bush |

| Amorpha angustifolia | |

| Amorpha canescens | |

| Amorpha frangrans | |

| Amorpha californica | |

| Amorpha glabra | |

| Amorpha mierophylla | |

| Amorpha nana | |

| Amorpha croceotanata | |

| Amorpha caroliniana |

This consistent presence across multiple Amorpha species provides chemotaxonomic evidence supporting the morphological classification of the genus. uni.luthieme-connect.com

Distribution and Accumulation in Amorpha fruticosa

Amorpha fruticosa L., commonly known as false indigo-bush or desert false indigo (B80030), is a deciduous shrub native to North America, spanning the contiguous United States, northern Mexico, and southeastern Canada. This plant thrives in diverse environments, typically found in moist open woodlands, along roadsides, in canyons, floodplains, gravel bars, and on the banks of streams and ponds, as well as along swamp edges. While it can tolerate dry soils, its most abundant growth occurs in areas adjacent to river banks, roads, and the periphery of flooded forests.

Historically, A. fruticosa has been cultivated for various purposes, including its ornamental value, as a honey plant, and for its effectiveness in soil erosion control due to its extensive root system. Its widespread cultivation has led to its naturalization and classification as an invasive species in regions of Europe and Asia.

This compound is a notable constituent of Amorpha fruticosa, with significant concentrations identified in specific plant organs. Research indicates that this compound is prominently found in the fruits of A. fruticosa. The initial isolation of this compound, along with its aglycone amorphigenin (B1666014), from A. fruticosa occurred in the 1940s, marking it as the first pure isoflavonoid (B1168493) isolated from this plant.

Further studies on the phytochemical composition of A. fruticosa have revealed that its fruits are particularly rich in secondary metabolites, including rotenoids like this compound. The essential oil yield from fruits can reach up to 1.1%, while leaves yield about 0.23%. The seeds of A. fruticosa have also been shown to contain this compound and other rotenoids, alongside isoflavones, stilbenes, and benzoic acid derivatives. uni.luthieme-connect.com

The biosynthesis and accumulation of secondary plant metabolites, including this compound, are significantly influenced by a variety of environmental factors. Studies on Amorpha fruticosa have demonstrated a clear correlation between the timing of harvest and the content of this compound (also known as fruticin) in its fruits.

A substantial increase in fruticin content, exceeding 50%, has been observed during the ripening period of A. fruticosa fruits. This finding suggests that the plant actively synthesizes and accumulates this compound as its fruits mature. Consequently, the optimal time for harvesting A. fruticosa fruits to maximize this compound yield has been identified as mid-December. This strong dependency on the collection time underscores the importance of phenological stage in determining the chemical profile of the plant.

Chemical Structure Elucidation and Spectroscopic Characterization of Amorphin

Relationship of Amorphin to its Aglycone, Amorphigenin (B1666014)

This compound has been specifically identified as an arabinoglucoside of Amorphigenin, where "vicianoside" refers to an α-L-arabinopyranosyl-1→6-O-β-D-glucopyranoside linkage nih.gov. This indicates that this compound contains both an arabinose and a glucose sugar unit linked together and then attached to the Amorphigenin aglycone. The isolation of this compound along with its aglycone, Amorphigenin, from sources like Amorpha fruticosa seeds, has been reported since the 1940s, highlighting their close biosynthetic and structural connection nih.govuni-duesseldorf.de.

Methodologies for this compound Structural Determination

The full structural elucidation of chemical compounds, including this compound, typically involves a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and sometimes X-ray crystallography taylorandfrancis.comintertek.comslideshare.netanu.edu.au. These methods provide complementary information that, when integrated, allows for the unambiguous determination of a molecule's structure.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule and is fundamental to the structural elucidation of complex natural products like this compound intertek.comslideshare.netsemanticscholar.orgconductscience.com. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons conductscience.comlibretexts.org. Chemical shifts (δ values, typically in parts per million, ppm) indicate the electronic environment of the protons, while splitting patterns (multiplicity) reveal the number of adjacent protons conductscience.comtau.ac.ilorgchemboulder.com. For this compound, ¹H NMR data would show characteristic signals for aromatic protons, olefinic protons, methoxy (B1213986) groups, and the protons associated with the sugar moieties, as well as those on the rotenoid core mdpi.com.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule nih.govoregonstate.edulibretexts.org. Similar to ¹H NMR, chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms oregonstate.edulibretexts.org. Quaternary carbons (carbons without attached hydrogens) are typically observed, though often with weaker signals oregonstate.edu. For this compound, ¹³C NMR would reveal the presence of various carbon types, including those in aromatic rings, carbonyl groups, olefinic carbons, and the carbons within the sugar units uni-duesseldorf.de.

Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing long-range correlations and confirming the connectivity between protons and carbons, especially in complex structures like this compound semanticscholar.org. These techniques help to piece together the entire molecular puzzle by showing which protons are coupled to which carbons, even across multiple bonds.

While specific NMR data for this compound (e.g., detailed chemical shift tables) were not directly retrieved in this search, such data are critical for its full characterization and are typically published in original research articles describing its isolation and structural determination.

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) slideshare.netmsu.eduvscht.cz. Different functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹) msu.eduvscht.czlibretexts.orgcore.ac.uk.

For this compound, key IR absorption bands would indicate the presence of:

Hydroxyl groups (-OH): Typically observed as broad bands in the 3200-3600 cm⁻¹ range, characteristic of alcohols and phenols core.ac.uk. Given this compound's glycosidic nature and the presence of hydroxyl groups on the sugar moieties and potentially on the aglycone, strong O-H stretching vibrations would be expected.

Carbonyl group (C=O): Rotenoids contain a carbonyl group, which would typically show a strong absorption in the 1650-1800 cm⁻¹ range core.ac.ukutdallas.edu.

Aromatic C-H stretches: Bands above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) indicate sp² C-H stretching in aromatic rings vscht.czlibretexts.org.

Aliphatic C-H stretches: Bands below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹) indicate sp³ C-H stretching from alkyl groups msu.edulibretexts.org.

Ether linkages (C-O): Bands in the 1000-1250 cm⁻¹ region are often indicative of C-O stretching vibrations libretexts.org.

The "fingerprint region" (below 1450 cm⁻¹) provides a unique pattern of bands that can be used for compound identification, although it is often complex to interpret fully msu.edulibretexts.org.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which aids in structural elucidation intertek.comslideshare.netsemanticscholar.org.

Molecular Weight Determination: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) can accurately determine the molecular formula of this compound by measuring the mass-to-charge ratio (m/z) of its protonated or deprotonated molecular ion uni.lunih.govnih.govuni.luuni.lu. For this compound (C₃₄H₄₀O₁₆), the computed monoisotopic mass is 704.2316 Da, with predicted adducts like [M+H]⁺ at m/z 705.23888 and [M+Na]⁺ at m/z 727.22082 nih.govnih.govuni.luuni.lu.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides fragmentation data, where the molecular ion is broken into smaller, characteristic fragments intertek.com. Analyzing these fragmentation patterns can reveal the presence of specific substructures and the sequence of sugar units in a glycoside like this compound. The loss of sugar units (e.g., glucose or arabinose) would be observed as specific mass differences in the MS/MS spectrum.

While NMR, IR, and MS are primary techniques, other spectroscopic methods can provide complementary information:

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of conjugated systems, such as aromatic rings and double bonds, which are characteristic of the rotenoid core of this compound mdpi.comanu.edu.au. The absorption maxima (λmax) and intensities can provide insights into the chromophores present.

X-ray Crystallography: If this compound can be crystallized, X-ray crystallography offers the most definitive method for determining its three-dimensional atomic and molecular structure, including bond lengths, bond angles, and absolute configuration mdpi.comwikipedia.orgnih.govlibretexts.org. This technique provides a direct visualization of the molecule in its solid state. While challenging for complex natural products, it yields highly precise structural data wikipedia.org.

Stereochemical Investigations of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical for understanding the biological activity and properties of natural products. For this compound, with its multiple chiral centers within both the rotenoid aglycone and the sugar moieties, stereochemical investigations are essential.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration and conformational properties of chiral molecules in solution researchgate.netbruker.comchiralabsxl.comspectroscopyeurope.commgcub.ac.inunipi.it. CD spectra measure the differential absorption of left and right circularly polarized light by an optically active compound bruker.comspectroscopyeurope.commgcub.ac.in. Enantiomers (mirror-image isomers) exhibit CD spectra of equal magnitude but opposite sign chiralabsxl.comspectroscopyeurope.comunipi.it. By comparing the CD spectrum of this compound with those of structurally analogous compounds with known absolute configurations, or through theoretical calculations (though more complex for large molecules), its stereochemistry can be assigned chiralabsxl.com. Vibrational Circular Dichroism (VCD) is a related technique that analyzes vibrational transitions and can also be used for absolute stereochemical assignment, even for molecules lacking a UV chromophore bruker.comspectroscopyeurope.com.

The stereochemical configuration of the B and C rings in rotenone (B1679576) analogues, which include Amorphigenin, has been shown to be a very important factor for their activity, underscoring the importance of these investigations for this compound mdpi.com.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Regulation of Amorphin Production

Proposed Biosynthetic Routes to the Rotenoid Core Structure of Amorphin

This compound is identified as a rotenoid glycoside, with amorphigenin (B1666014) serving as its aglycone nih.govwikipedia.org. Rotenoids are classified as advanced isoflavonoids, indicating their derivation from a common flavonoid precursor pathway wikipedia.org. The foundational A/B/C/D-ring system of amorphigenin initiates its biosynthesis from phenylalanine ctdbase.org. This intricate process is broadly categorized into distinct phases: the Chalcone (B49325)–Flavanone (B1672756) Phase, the Flavanone–Isoflavone (B191592) Phase, the Hydroxylation/Methoxylation Phase, and the Rotenoid Phase ctdbase.org. A key step in this sequence involves the cyclization of a polyketide containing a glutaconate segment via a Claisen condensation, which leads to the formation of the D-ring ctdbase.org. Furthermore, the formation of the pyran ring B of rotenoids is facilitated by the methylation of a hydroxyl group at the C-2′ position of the isoflavonoid (B1168493) core structure, followed by cyclization fishersci.be. The primary biosynthetic route leading to amorphigenin involves rot-2'-enonic acid, which undergoes cyclization to form rotenone (B1679576), subsequently followed by hydroxylation wikipedia.orgresearchgate.netnih.gov.

The construction of the amorfrutin (carboxydihydrostilbene) backbone, a precursor to the rotenoid core, is putatively linked to a combination of established metabolic pathways nih.gov. This includes the utilization of salicylic (B10762653) acid as a substrate, which can be derived from either the phenylpropanoid or isochorismate pathways nih.govwikipedia.orgwikidata.org.

The phenylpropanoid pathway initiates with the amino acids phenylalanine and tyrosine, serving as entry points from the shikimic acid pathway uni.lu. Phenylalanine is converted to cinnamic acid through the action of phenylalanine ammonia-lyase (PAL) uni.luuni.lu. This pathway is a prolific source of diverse natural products, including flavonoids and isoflavonoids uni.lu.

The isochorismate pathway represents one of two primary routes for salicylic acid production in plants uni.lu.

An alternative and more probable biosynthetic route for the rotenoid core involves the formation of a stilbenecarboxylate pattern, catalyzed by a stilbenecarboxylate synthase (STCS) nih.govwikipedia.orgwikidata.org. This mechanism is analogous to the biosynthesis of lunularic acid in plants such as hortensias and liverworts, where dihydro-4-coumaroyl-CoA acts as a direct substrate, and the ring folding process retains the terminal carboxyl group nih.govwikipedia.orgwikidata.orgguidetopharmacology.org. Additionally, the dihydrostilbene structure can be formed through the activity of bibenzyl synthase (BBS), utilizing dihydro-4-coumaric-CoA and three molecules of malonyl-CoA nih.govwikipedia.org.

Glycosylation Mechanisms Leading to this compound

This compound is characterized as a glycoside of amorphigenin, specifically identified as an arabinoglucoside, also known as amorphigenin-O-vicianoside nih.govwikipedia.org. Glycosylation is a crucial post-translational modification in biological systems, involving the covalent attachment of oligosaccharides to specific amino acid residues on proteins nih.gov. While general mechanisms for N-linked and O-linked glycosylation are well-documented in biological systems nih.govnih.govmetabolomicsworkbench.orgchem960.com, the precise enzymatic details and specific sugar donors involved in the formation of the arabinoglucoside linkage in this compound are not explicitly detailed in current research findings.

Post-Biosynthetic Modifications and this compound Maturation

Following the initial biosynthesis of the core rotenoid structure, this compound, like many other specialized plant metabolites, undergoes further structural modifications that contribute to its final mature form nih.govwikipedia.org.

Beyond the core structure formation, rotenoids undergo additional structural modifications, including esterification and methylation nih.govwikipedia.org. Methylation, a common metabolic event, involves the transfer of a methyl group, with S-adenosylmethionine (SAM) serving as the primary methyl-donating substrate ctdbase.orgwikipedia.orgthieme-connect.com. While methylation of the hydroxyl group at C-2′ of the isoflavonoid core structure is an integral step in the formation of the pyran ring B of rotenoids fishersci.be, other methylation events occur as part of the broader post-biosynthetic maturation of the compound.

Enzymology and Genetic Regulation of this compound Biosynthesis

The biosynthesis of rotenoids, including amorphigenin (the aglycone of this compound), in Amorpha fruticosa seedlings has been a subject of detailed investigation. This intricate pathway is characterized by a series of enzymatic transformations, starting from a common precursor and progressing through several distinct phases. guidetopharmacology.orgctdbase.orgflybase.orgwikipedia.org

Identification of Key Enzymes in this compound Pathways

The biosynthesis of rotenoids in Amorpha fruticosa initiates with L-phenylalanine (PubChem CID: 6140) as a starting point. guidetopharmacology.orgflybase.orgwikipedia.org The pathway proceeds through the general phenylpropanoid and flavonoid biosynthesis routes, involving several key enzymatic steps and intermediate compounds. uni.luguidetopharmacology.orgflybase.orgnih.gov

The general biosynthesis can be broadly categorized into the following phases:

Chalcone–Flavanone Phase: This initial phase involves the formation of chalcones, which are then enzymatically and stereospecifically cyclized to flavanones. A crucial enzyme in this stage is chalcone synthase (CHS), which catalyzes the first committed step of the flavonoid pathway. Chalcone-flavanone isomerase is also involved in the cyclization of chalcones to flavanones. uni.luguidetopharmacology.orgflybase.orgnih.gov For instance, 4′,7-dihydroxychalcone (PubChem CID: 5467477) is an intermediate that can be converted to 4′,7-dihydroxyflavanone. guidetopharmacology.orgflybase.org

Flavanone–Isoflavone Phase: A distinctive step in the biosynthesis of isoflavonoids (from which rotenoids are derived) is the aryl migration of the flavanone skeleton to form an isoflavone. This rearrangement is a key enzymatic process. For example, 4′,7-dihydroxyflavanone undergoes aryl migration to yield 7-hydroxy-4′-methoxyisoflavone (Formononetin, PubChem CID: 5280378). guidetopharmacology.orgflybase.orgfishersci.comnih.gov

Hydroxylation/Methoxylation Phase: Subsequent to the formation of the basic isoflavone structure, further hydroxylation and methoxylation reactions occur. These modifications are often catalyzed by hydroxylating enzymes and involve the transfer of methyl groups, with S-adenosylmethionine (SAM, PubChem CID: 34755) serving as the methyl donor. guidetopharmacology.orgctdbase.orgwikidata.orguni.lu

Rotenoid Phase: The final phase involves the closure of ring-B to form the characteristic rotenoid system. This process is believed to involve conjugate addition, potentially of a methoxyl radical. Late-stage modifications such as prenylation and oxidative modifications also contribute to the structural diversity of rotenoids. guidetopharmacology.org

While the general classes of enzymes involved in these transformations (e.g., synthases, isomerases, hydroxylases, methyltransferases) are understood within the broader flavonoid and rotenoid biosynthesis, the specific enzymes responsible for the precise glycosylation steps leading to this compound (C34H40O16) from its aglycone, amorphigenin (PubChem CID: 92207), are not extensively detailed in general scientific literature. guidetopharmacology.orgctdbase.orgnih.gov

Gene Expression and Transcriptional Control of this compound Production

The regulation of secondary metabolite biosynthesis, including flavonoids and rotenoids, is a complex process involving the coordinated expression of multiple genes. Gene expression can be modulated at various stages, from transcriptional initiation to post-translational modification of proteins. lipidmaps.orgthieme-connect.com

In the context of flavonoid biosynthesis, structural genes encoding the enzymes involved in the pathway are often co-ordinately regulated by specific transcription factors. These regulatory proteins typically include basic helix-loop-helix (bHLH), MYB transcription factors, and WD40 proteins, which are highly conserved across different plant species. nih.gov These transcription factors form a complex (MBW complex) that influences the transcription of the structural genes, thereby controlling the production of flavonoids. nih.gov

For Amorpha fruticosa, while the presence of various flavonoids and rotenoids like this compound is well-documented, a comprehensive understanding of the specific genes and their transcriptional control mechanisms directly governing the production and accumulation of this compound is still being actively pursued. Research suggests that elucidation of the complete biosynthetic routes, including the specific genes and their expression control, is essential for fully understanding the mechanisms that regulate the production and accumulation of these valuable compounds in Amorpha fruticosa. wikidata.orgwikipedia.org This implies that the fine-tuned genetic regulation of this compound's specific pathway might involve intricate networks yet to be fully characterized.

Chemical Synthesis and Derivatization Strategies for Amorphin and Its Analogs

Semi-Synthetic Approaches to Amorphin

This compound is a glycoside, meaning it consists of a sugar part (glycone) and a non-sugar part (aglycone). In the case of this compound, the aglycone is Amorphigenin (B1666014). Semi-synthetic approaches typically involve chemical modifications of a natural product or its direct precursor to yield a desired compound. While this compound is a natural product found in plants like Amorpha fruticosa, semi-synthetic routes to this compound could involve the chemical modification of Amorphigenin, such as through glycosylation reactions to attach the sugar moieties that complete the this compound structure. frontiersin.org This strategy leverages the availability of the aglycone from natural sources, followed by targeted chemical transformations to synthesize the more complex glycoside.

Derivatization of this compound and its Aglycone for Research Purposes

Derivatization plays a vital role in enhancing the chemical and physical properties of this compound and Amorphigenin, making them more amenable to various research applications, including analytical detection and the exploration of structure-activity relationships.

The synthesis of this compound salts, such as this compound hydrochloride, is a common derivatization strategy employed to improve the compound's solubility and stability. This compound hydrochloride is produced by reacting this compound with hydrochloric acid. This conversion into a salt form can be achieved through various chemical synthesis methods or by processing extracted this compound from natural sources. The resulting this compound hydrochloride can then be purified and characterized using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Current time information in Bangalore, IN. The enhanced solubility of salt forms is particularly beneficial for preparing solutions for in vitro and in vivo studies.

The Amorphigenin scaffold, as a rotenoid, is a subject of chemical modifications to investigate the impact of structural changes on its properties. General strategies for chemical modification of scaffolds involve forming covalent bonds and introducing new functional groups. These modifications can lead to the appearance of functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) at the surface of the modified scaffold. rsc.orgicm.edu.pl

Research has demonstrated the synthesis of various rotenoid derivatives through specific synthetic approaches involving modifications to the core scaffold. For instance, studies have reported the synthesis of new rotenoids using modified synthetic pathways, followed by comprehensive characterization using NMR techniques to confirm their chemical shifts and structures. researchgate.net The creation of libraries of rotenoid analogs also involves such chemical modifications, allowing for the exploration of how minor structural changes can significantly influence activity. nih.gov

Rational Design and Synthesis of Novel this compound Analogs

Rational design in chemical synthesis involves predicting optimal molecular structures based on an understanding of structure-function relationships, often guided by computational methods. This approach is instrumental in designing and synthesizing novel this compound analogs with tailored properties for specific research objectives.

The process typically begins with the identification of a core scaffold, such as Amorphigenin, which serves as the structural foundation. mdpi.com Subsequent chemical modifications are then systematically introduced at various "diversity points" on this scaffold to create a library of analogs. mdpi.com The design considers the desired chemical and physical properties, as well as potential interactions with biological targets. For example, in the context of rotenoids, the cyclic and bent form at the B/C ring junction has been identified as essential for certain activities, guiding modifications in this region to explore their impact on activity. nih.gov

The synthesis of these novel analogs often involves multi-step organic reactions, with careful control over stereochemistry and regioselectivity to ensure the formation of the desired compounds. The goal of rational design and synthesis is to develop new compounds that can provide deeper insights into the mechanisms of action or serve as leads for further chemical biology research.

Mechanistic Investigations of Amorphin S Biological Activities: in Vitro and Molecular Studies

Molecular Targets and Receptor Interactions

Amorphins have been identified as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). Furthermore, their potential to modulate mitochondrial function has been a subject of interest. This subsection details the specific interactions of amorphins with these molecular targets.

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Amorphins have been shown to directly bind to and activate certain PPAR isoforms.

Amorphins, particularly amorfrutin A and amorfrutin B, have been identified as direct ligands and partial agonists of PPARγ. pnas.orgnih.govmpg.de Binding assays have demonstrated that these compounds interact with the ligand-binding domain of PPARγ. pnas.org This interaction leads to a conformational change in the receptor, promoting the recruitment of coactivator proteins and the dissociation of corepressors, which in turn initiates the transcription of PPARγ target genes. unina.it

Studies using reporter gene assays have confirmed that amorfrutins can induce PPARγ-mediated gene expression. pnas.org The activation is described as "partial" because the maximal activation achieved is lower than that of full agonists like rosiglitazone. pnas.orgmpg.de For instance, the transcriptional activation by amorfrutin B was observed to be around 20% of that induced by rosiglitazone. mpg.deacs.org This partial agonism is attributed to the specific way amorfrutins bind to the receptor, primarily interacting with helix H3 and the β-sheet of the ligand-binding domain, without stabilizing helix H12, which is crucial for full agonistic activity. mpg.de

The binding affinities of different amorfrutins for PPARγ vary. Amorfrutin B, for example, exhibits a particularly high affinity, comparable to that of the synthetic full agonist rosiglitazone. mpg.deacs.org This high affinity is attributed to its geranyl side chain, which forms additional hydrophobic interactions within the ligand-binding pocket. acs.org

The selective activation of PPARγ by amorfrutins leads to the upregulation of genes involved in glucose and lipid metabolism, which is a key mechanism behind their observed antidiabetic properties. pnas.orgresearchgate.net

| Compound | Binding Affinity (Ki, nM) | EC50 (μM) | Maximal Activation (% of Rosiglitazone) |

|---|---|---|---|

| Amorfrutin 1 | 236-354 | 0.278 | 15-39 |

| Amorfrutin B | 19 | 0.050 | 20 |

| Rosiglitazone (Full Agonist) | 7 | 0.002 | 100 |

| Pioglitazone (Full Agonist) | 584 | - | - |

In addition to their well-characterized interaction with PPARγ, amorfrutins have also been shown to exhibit some activity towards PPARα, another member of the PPAR family that is primarily involved in fatty acid oxidation. pnas.org However, their affinity and activation efficacy for PPARα are considerably lower than for PPARγ. pnas.org

Some studies suggest that the effects of amorfrutins on liver lipid metabolism may be partly mediated through the activation of PPARα. pnas.orgnih.gov The induction of typical PPARα target genes has been observed in the liver of animals treated with high doses of amorfrutins. pnas.org This suggests a potential pan-PPAR response at higher concentrations, although the primary mechanism of action is considered to be through PPARγ modulation. pnas.org Further research is needed to fully elucidate the physiological relevance of PPARα activation by amorfrutins.

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain in mitochondria and plays a crucial role in cellular energy production. nih.govnih.govfrontiersin.org While the effects of amorphins on metabolic pathways are well-documented, direct evidence from in vitro or molecular studies specifically demonstrating the modulation of mitochondrial complex I activity by amorphins is not available in the reviewed scientific literature. The observed metabolic benefits of amorphins are predominantly attributed to their activation of PPARs, which in turn regulate the expression of genes involved in mitochondrial biogenesis and function.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Cellular Pathway Interrogations

Beyond direct receptor interactions, amorphins have been shown to influence intracellular signaling cascades, most notably the NF-κB pathway, which is a central regulator of inflammation.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Amorfrutin A has been identified as a potent inhibitor of NF-κB activation. nih.gov Studies have shown that amorfrutin A can significantly suppress TNF-α-induced NF-κB-dependent reporter gene expression. nih.gov The mechanism of this inhibition involves the suppression of several key steps in the NF-κB signaling cascade:

Inhibition of IκBα Degradation: Amorfrutin A prevents the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm. nih.gov

Suppression of p65 Nuclear Translocation: By preventing IκBα degradation, amorfrutin A effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov

Inhibition of NF-κB DNA-Binding Activity: Consequently, the ability of NF-κB to bind to its target DNA sequences is diminished. nih.gov

| Molecular Event | Effect of Amorfrutin A |

|---|---|

| TNF-α-induced IκBα Degradation | Inhibited |

| p65 Nuclear Translocation | Suppressed |

| NF-κB DNA-Binding Activity | Inhibited |

| Expression of NF-κB Target Genes | Downregulated |

Suppression of p38 Activation

Mechanistic studies have revealed that constituents of Amorpha fruticosa can interfere with the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress. Its activation is implicated in the pathogenesis of various inflammatory diseases.

Research has demonstrated that the compound amorphigenin (B1666014), isolated from Amorpha fruticosa, effectively abolishes the activation of p38 induced by the receptor activator of nuclear factor kappa-B ligand (RANKL) nih.govresearchgate.net. This inhibition of p38 phosphorylation is a key element in the anti-inflammatory and immunomodulatory effects observed with extracts from this plant. By suppressing p38 activation, these compounds can downregulate the production of pro-inflammatory cytokines and other mediators of inflammation.

Downregulation of c-Fos Expression

The transcription factor c-Fos, a component of the activator protein-1 (AP-1) complex, plays a pivotal role in cell proliferation, differentiation, and apoptosis. Its expression is often upregulated in response to various stimuli, including stress and growth factors, and is implicated in inflammatory processes and oncogenesis.

Studies on amorphigenin from Amorpha fruticosa have shown its ability to downregulate the expression of c-Fos nih.gov. In the context of RANKL-induced osteoclast differentiation, a process central to bone resorption and related pathologies, amorphigenin significantly suppresses the induction of c-Fos nih.govresearchgate.net. This downregulation is a critical step in its inhibitory effect on osteoclastogenesis, highlighting a specific molecular target of this natural compound.

Inhibition of Nuclear Factor of Activated T Cells, Cytoplasmic 1 (NFATc1) Expression

Nuclear factor of activated T cells, cytoplasmic 1 (NFATc1) is a key transcription factor in the immune system, essential for the development and function of T cells and other immune cells. It also plays a crucial role in the differentiation of osteoclasts.

Consistent with its effects on c-Fos, amorphigenin has been found to inhibit the expression of NFATc1 nih.gov. The downregulation of NFATc1 is a downstream consequence of the suppression of c-Fos, as c-Fos is a critical upstream regulator of NFATc1 induction during osteoclast differentiation nih.govresearchgate.net. This dual inhibition of both c-Fos and NFATc1 underscores the potent immunomodulatory and bone-protective potential of compounds derived from Amorpha fruticosa.

Table 1: Mechanistic Effects of Amorphigenin on Cellular Signaling

| Target Pathway | Effect of Amorphigenin | Reference |

|---|---|---|

| p38 Activation | Abolishes RANKL-induced activation | nih.govresearchgate.net |

| c-Fos Expression | Downregulates RANKL-induced expression | nih.govresearchgate.net |

| NFATc1 Expression | Downregulates RANKL-induced expression | nih.govresearchgate.net |

Mechanistic Basis of Larvicidal Activity

Extracts from Amorpha fruticosa and its isolated compounds have demonstrated significant larvicidal properties. The mechanistic basis for this activity has been a subject of investigation, with a focus on identifying the specific molecular targets within the larvae.

Research has shown that amorphigenin, a prominent rotenoid from Amorpha fruticosa seeds, exhibits potent larvicidal activity against the mosquito Culex pipiens pallens nih.gov. The proposed mechanism of action involves the disruption of mitochondrial function. Specifically, amorphigenin has been found to decrease the activities of mitochondrial complex I, a critical component of the electron transport chain nih.gov. This inhibition of cellular respiration leads to energy depletion and ultimately, larval death. These findings suggest that amorphigenin could be a promising candidate for the development of natural and effective larvicides nih.gov.

Elucidation of Anti-Proliferative Mechanisms

Beyond its anti-inflammatory and larvicidal effects, compounds from Amorpha fruticosa have also been investigated for their anti-proliferative activities against various cancer cell lines.

Amorphigenin has demonstrated broad anti-proliferative and anti-tumor effects in diverse cell models nih.govresearchgate.net. While the precise mechanisms are multifaceted and likely cell-type dependent, they are linked to the modulation of key signaling pathways that control cell growth and survival. For instance, dalbinol, another rotenoid found in Amorpha fruticosa, has been shown to exert anti-proliferative activity in hepatocellular carcinoma cells by facilitating the degradation of β-catenin, a key component of the Wnt signaling pathway that is often dysregulated in cancer nih.gov. The cytotoxic effects of various phenolic compounds from this plant on human cancer cell lines further support its potential as a source of anti-cancer agents researchgate.netnih.gov.

Table 2: Bioactive Compounds from Amorpha fruticosa and their Mechanisms

| Compound | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Amorphigenin | Anti-inflammatory | Suppression of p38, c-Fos, and NFATc1 | nih.govresearchgate.net |

| Amorphigenin | Larvicidal | Inhibition of mitochondrial complex I | nih.gov |

| Amorphigenin | Anti-proliferative | Broad anti-tumor effects | nih.govresearchgate.net |

| Dalbinol | Anti-proliferative | Facilitates β-catenin degradation | nih.gov |

Analytical Methodologies for Amorphin Quantification and Characterization in Research Matrices

Mass Spectrometry for Amorphin Detection and Quantitation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool indispensable for the characterization and quantification of this compound due to its ability to provide exact mass measurements and, consequently, accurate elemental compositions. dphen1.comgre.ac.uk This technique is crucial for confirming the identity of known compounds and for the structural elucidation of unknown or modified forms of this compound. When coupled with liquid chromatography (LC-HRMS), it offers enhanced specificity and sensitivity for analysis in complex samples. dntb.gov.uaub.edu

For this compound (C34H40O16), HRMS analysis typically involves the detection of protonated ([M+H]+), deprotonated ([M-H]-), or adduct ions, from which the exact mass-to-charge (m/z) ratio can be determined with high precision. Predicted collision cross section (CCS) values, which relate to the molecule's three-dimensional structure and gas-phase conformation, can also be obtained, further aiding in its characterization and differentiation from isomers. dntb.gov.uamdpi.com

The following table presents predicted m/z and CCS values for common this compound adducts:

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) [CID 122792] | Predicted CCS (Ų) [CID 11480084] |

| [M+H]+ | 705.23888 | 257.9 | 258.1 |

| [M+Na]+ | 727.22082 | 258.4 | 258.1 |

| [M-H]- | 703.22432 | 254.8 | 253.4 |

| [M+NH4]+ | 722.26542 | 259.2 | 258.9 |

| [M+K]+ | 743.19476 | 266.1 | 262.2 |

| [M+HCOO]- | 749.22980 | 260.6 | 260.4 |

| [M+CH3COO]- | 763.24545 | 264.0 | 263.8 |

Note: Data compiled from PubChemLite for this compound (CID 11480084) and this compound Flavonoid (CID 122792). dntb.gov.uamdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS), often performed in conjunction with HRMS (e.g., LC-MS/MS or LC-HRMS/MS), is critical for obtaining structural information about this compound through the controlled fragmentation of its precursor ions. gre.ac.ukarxiv.org This technique involves selecting a specific precursor ion (e.g., [M-H]- or [M+H]+) and subjecting it to collision-induced dissociation (CID), which generates a unique pattern of product ions. researchgate.netnih.govnih.gov The fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification and the elucidation of its molecular architecture. arxiv.org

For this compound, reported ESI-MS/MS analysis in negative mode, with a fragmentor voltage of 100 V, has shown characteristic ions such as m/z 703.2, corresponding to the deprotonated molecule ([M-H]-), and m/z 749.1, corresponding to the formate (B1220265) adduct ([M+HCOOH-H]-). lekovitesirovine.rs While detailed fragmentation pathways for this compound (fruticin) specifically, such as specific neutral losses or the precise sequence of bond cleavages, are not extensively documented in the provided search results, the application of MS/MS is fundamental for its structural confirmation and for distinguishing it from other co-occurring compounds in Amorpha fruticosa extracts. lekovitesirovine.rsdntb.gov.ua The analysis of these fragmentation patterns, in combination with high-resolution mass data, allows researchers to infer the presence of characteristic substructures within the this compound molecule, such as its rotenoid and glycosidic moieties. lekovitesirovine.rsdntb.gov.ua

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a prerequisite for accurate and reliable analysis of this compound, whether for its quantification from plant material or for its evaluation in in vitro biological assays.

Extraction Methodologies from Plant Material

This compound is a significant constituent of Amorpha fruticosa, particularly found in its seeds and fruits. frontiersin.orglekovitesirovine.rs The extraction of this compound from this plant material typically involves solvent-based methods designed to isolate this rotenoid glycoside from the complex plant matrix.

A common approach for isolating this compound (also known as fruticin) involves a multi-step solvent extraction followed by purification. One reported method details the use of a chloroform-ethanol mixture (1:1, v/v) for a three-fold extraction of powdered plant material. lekovitesirovine.rs Following extraction, partial evaporation of the extract leads to the formation of a precipitate, which can then be recrystallized to yield high-purity this compound. This method has been reported to achieve a yield corresponding to approximately 0.7% of the dry mass of the seeds. frontiersin.orglekovitesirovine.rs

Other general extraction strategies for compounds from Amorpha fruticosa that may be adaptable for this compound include:

Ethanol (B145695) Extraction: Powdered Amorpha fruticosa seeds have been extracted with 95% ethanol at room temperature. scirp.org This method is often followed by further partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, butanol) to enrich specific compound classes. mdpi.com

Column Chromatography and Preparative HPLC: Following initial solvent extraction, crude extracts are often subjected to chromatographic separation techniques such as silica-gel column chromatography and preparative high-performance liquid chromatography (HPLC) to further purify this compound from other co-extracted compounds. scirp.orgmdpi.com

The efficiency of this compound extraction can be influenced by factors such as the plant part used (seeds vs. fruits), the ripeness of the fruit, and the specific solvent system employed. lekovitesirovine.rs

Sample Preparation for In Vitro Biological Assays

For in vitro biological assays, the preparation of this compound samples is crucial to ensure accurate and reproducible results, focusing on the compound's solubility, stability, and bioavailability in the assay medium. While specific detailed protocols for isolated this compound in in vitro assays are not extensively detailed in the provided search results, general principles for preparing natural compounds for such assays apply.

Typically, isolated this compound, after extraction and purification, would be dissolved in a suitable solvent compatible with biological systems. Common solvents include dimethyl sulfoxide (B87167) (DMSO) or ethanol, which are then diluted into the aqueous assay medium (e.g., cell culture media, buffer solutions) to achieve the desired working concentrations. ufz.denih.gov It is essential to ensure that the final concentration of the organic solvent in the assay medium is low enough to avoid any cytotoxic or confounding effects on the biological system.

Key considerations in sample preparation for in vitro assays include:

Solubility: this compound, being a complex organic molecule, may have limited aqueous solubility. Therefore, an appropriate co-solvent or formulation strategy is often necessary.

Stability: The stability of this compound in the assay medium over the duration of the experiment must be assessed to ensure that the compound maintains its integrity and concentration.

Freely Dissolved Concentration (Cfree): For accurate interpretation of in vitro results, especially for quantitative in vitro to in vivo extrapolation (QIVIVE), it is important to consider the freely dissolved concentration (Cfree) of the compound in the assay medium, as this represents the biologically active fraction. Sorption to medium components (e.g., proteins, lipids) and assay plate plastics can affect Cfree. ufz.de

Sterilization: If used in cell-based assays, this compound solutions must be sterilized, typically by sterile filtration, to prevent microbial contamination.

Research on Amorpha fruticosa extracts in in vitro assays, such as for antioxidant capacity or cytotoxicity, often involves preparing the extracts by dissolving them in appropriate solvents and then diluting them for the assays. frontiersin.orgmdpi.com When working with isolated this compound, similar principles are followed, with a focus on delivering a precise and stable concentration of the pure compound to the biological system.

Future Research Trajectories and Translational Perspectives for Amorphin

Advancements in Amorphin Biosynthesis Engineering

Engineering the biosynthesis of this compound holds significant promise for sustainable and scalable production. Current research in metabolic engineering and synthetic biology has demonstrated success in optimizing the production of complex natural products in various organisms nih.govfrontiersin.organr.frnih.govnih.govsci-hub.secas.org. While specific efforts directly targeting this compound biosynthesis are not widely detailed, the principles established for other plant-derived compounds, such as the in vitro metabolic engineering of amorpha-4,11-diene nih.gov or the genetic engineering of morphine biosynthesis in opium poppy (Papaver somniferum) nih.govsci-hub.se, provide a roadmap.

Future research will likely involve:

Elucidation of the complete this compound biosynthetic pathway: Identifying all enzymes and genes involved in the conversion of primary metabolites to this compound within Amorpha fruticosa. This foundational knowledge is critical for targeted engineering.

Heterologous expression in microbial or plant systems: Transferring the identified biosynthetic genes into fast-growing microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae) or amenable plant hosts to establish high-yield production platforms, bypassing the limitations of traditional plant extraction.

Pathway optimization through synthetic biology: Employing strategies such as enzyme directed evolution, gene stacking, promoter engineering, and feedback inhibition circumvention to maximize this compound yield and purity. This could involve optimizing precursor supply or reducing bottlenecks in the pathway nih.gov.

Exploration of Novel Molecular Targets for this compound and its Analogs

Understanding the specific molecular targets of this compound is crucial for translating its observed biological activities into therapeutic or agricultural applications. This compound, as a rotenoid glycoside, is known to possess insecticidal properties, with its aglycone, amorphigenin (B1666014), inhibiting mitochondrial complex I in insects frontiersin.orgmdpi.com. This directly points to mitochondrial complex I as a significant molecular target in pest control. Furthermore, early investigations into this compound hydrochloride have suggested potential analgesic, anti-inflammatory, neuroprotective, and anticancer properties upenn.edu, implying a broader range of molecular interactions. Recent molecular docking studies have also indicated that "this compound Flavonoid" shows promising interactions with Cyclin-Dependent Kinase 1 (CDK1) utc.edu, a key regulator in cell cycle progression, suggesting a potential target in cancer research.

Future research will focus on:

Target identification and validation: Utilizing advanced biochemical and cell-based assays to definitively identify and validate the direct protein or enzyme targets responsible for this compound's various biological effects. This may involve affinity chromatography, proteomics, and CRISPR-based gene editing to confirm target engagement.

Mechanism of action elucidation: Detailed studies to understand the precise molecular events that occur upon this compound binding to its targets, including conformational changes, downstream signaling pathways, and cellular responses.

Analog design and screening: Synthesizing and evaluating this compound analogs with modified structures to enhance selectivity and potency for specific targets, leveraging computational approaches like molecular docking and dynamics simulations nanobioletters.comnih.govnih.gov.

Table 1: Identified and Potential Molecular Targets for this compound

| Target Category | Specific Target(s) | Biological Relevance | Research Status |

| Insecticidal Activity | Mitochondrial Complex I | Pest control, larvicidal activity frontiersin.orgmdpi.com | Identified, mechanism under investigation mdpi.com |

| Anticancer Potential | Cyclin-Dependent Kinase 1 (CDK1) | Cell cycle regulation, tumor growth inhibition utc.edu | Identified via molecular docking utc.edu, further validation needed |

| General Biological Effects | Undetermined (e.g., for analgesic, anti-inflammatory, neuroprotective properties) | Broad therapeutic potential upenn.edu | Hypothesized based on reported effects, specific targets to be identified |

Development of Advanced Analytical Platforms for this compound Metabolomics

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is crucial for understanding this compound's biosynthesis, degradation, and interactions. While no specific this compound metabolomics platforms have been detailed, the field of metabolomics relies heavily on advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) mdpi.comchemicalbook.comnih.govresearchgate.netrjpharmacognosy.irnumberanalytics.comteledynelabs.comuomustansiriyah.edu.iqiltusa.com.

Future developments will include:

High-resolution and high-throughput platforms: Developing and optimizing LC-MS/MS and GC-MS platforms specifically tailored for the sensitive and comprehensive detection and quantification of this compound and its metabolic derivatives in complex biological matrices (e.g., plant tissues, insect samples).

Integration of NMR spectroscopy: Utilizing NMR for unambiguous structural elucidation of novel this compound metabolites and for quantitative analysis, especially in conjunction with MS for complementary information mdpi.comnih.govresearchgate.net.

Advanced data processing and bioinformatics: Employing sophisticated computational tools for data deconvolution, metabolite identification, and pathway mapping to gain deeper insights into this compound's metabolic fate and its impact on host organisms. This includes the use of chemometrics and machine learning for pattern recognition and predictive modeling in metabolomic datasets.

Structure-Activity Relationship (SAR) Expansion and Predictive Modeling

SAR studies are fundamental for optimizing the biological activity of this compound and designing improved analogs. The initial molecular docking of "this compound Flavonoid" with CDK1 utc.edu is a starting point for such investigations. Predictive modeling, often employing computational chemistry and machine learning algorithms, can accelerate this process by predicting the activity of new compounds before their synthesis biorxiv.orgmdpi.comanr.frnih.govnanobioletters.comnih.govnih.govtjnpr.orgwa.govnih.gov.

Future research will involve:

Systematic SAR studies: Synthesizing a library of this compound derivatives with targeted structural modifications (e.g., alterations to the sugar moiety, rotenoid core, or methoxy (B1213986) groups) and evaluating their biological activities to establish clear SARs.

Computational modeling and virtual screening: Employing molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models to predict binding affinities, identify key pharmacophores, and virtually screen large compound libraries for this compound analogs with enhanced properties nanobioletters.comnih.govnih.govtjnpr.org.

Integration of AI and machine learning: Developing AI-driven predictive models to rapidly identify promising this compound derivatives, optimize synthetic routes, and forecast their biological activities, thereby streamlining the drug discovery and development pipeline.

Investigation of this compound's Role in Plant-Environment Interactions

Amorpha fruticosa, the source of this compound, is recognized as an invasive plant with allelopathic potential frontiersin.orgrjpharmacognosy.irnih.govpenpublishing.net. This suggests that this compound itself, or its related compounds, may play a role in the plant's competitive success and interactions with its environment. The insecticidal activity of this compound and its aglycone, amorphigenin, against various insects, including mosquitoes, further highlights its role in plant defense frontiersin.orgmdpi.comrjpharmacognosy.ir.

Future research will explore:

Allelopathic mechanisms: Investigating whether this compound directly contributes to the allelopathic effects of Amorpha fruticosa by inhibiting the growth of neighboring plants or influencing soil microbial communities frontiersin.orgrjpharmacognosy.irnih.govpenpublishing.net. This could involve studying its release into the rhizosphere and its impact on plant root exudates.

Biotic stress responses: Delving deeper into this compound's role in plant defense against herbivores and pathogens. This includes studying its induction under biotic stress, its effects on insect feeding and development, and its potential antimicrobial properties.

Abiotic stress responses: Examining whether this compound plays a role in Amorpha fruticosa's remarkable adaptability to various environmental conditions, such as drought, salinity, or nutrient deficiency frontiersin.orgmdpi.com. This could involve analyzing this compound levels under different abiotic stress conditions and assessing its impact on plant physiological responses.

Ecological impact and translational applications: Understanding the broader ecological consequences of this compound in invaded ecosystems and exploring its potential as a natural biopesticide or allelochemical for sustainable agriculture rjpharmacognosy.ir.

Q & A

Q. How to optimize peer review responses for this compound-related manuscripts with interdisciplinary scope?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.